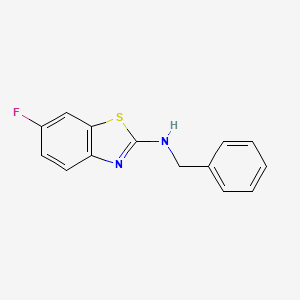

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

CAS No.: 131169-64-7

Cat. No.: VC6523842

Molecular Formula: C14H11FN2S

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131169-64-7 |

|---|---|

| Molecular Formula | C14H11FN2S |

| Molecular Weight | 258.31 |

| IUPAC Name | N-benzyl-6-fluoro-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | AASSTUSOWJMKQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system fused with a benzene moiety. The fluorine atom at the 6-position introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the N-benzyl group enhances steric bulk and modulates solubility . Key structural features include:

-

Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Substituents:

The SMILES notation (FC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1) and IUPAC name (N-benzyl-6-fluorobenzo[d]thiazol-2-amine) precisely define its connectivity .

Physicochemical Data

Comparative analysis with its chloro analog (N-benzyl-6-chloro-1,3-benzothiazol-2-amine, CAS 61249-37-4) highlights the impact of halogen substitution:

The fluorine atom reduces molecular weight and polar surface area (PSA) compared to the chloro analog, potentially improving bioavailability .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via alkylation of 2-aminobenzothiazoles using activated alcohols, as described in patent CN102120734A . A representative protocol involves:

-

Substrate Preparation: 6-Fluoro-1,3-benzothiazol-2-amine (1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO).

-

Alkylation: Benzyl alcohol (1.2 mmol) is added with a catalytic amount of iodine (10 mol%) at 80°C for 12 hours.

-

Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 75–85% pure product .

This method avoids hazardous alkyl halides, aligning with green chemistry principles. Alternative approaches include microwave-assisted synthesis, which reduces reaction times to <1 hour .

Reaction Mechanisms

The iodine-catalyzed reaction proceeds via:

-

Alcohol Activation: Iodine oxidizes benzyl alcohol to benzyl iodide, a potent alkylating agent.

-

Nucleophilic Substitution: The 2-amino group attacks the benzyl iodide, forming the N-benzyl bond.

-

Rearomatization: Elimination of HI restores aromaticity, yielding the final product .

Biological Activity and Applications

Anticancer Activity

Benzothiazoles selectively target cancer cells via:

-

ROS Generation: Induction of reactive oxygen species triggers apoptosis.

-

Topoisomerase Inhibition: Interference with DNA replication and repair .

The N-benzyl group in this derivative could enhance blood-brain barrier permeability, making it a candidate for glioblastoma research .

Comparative Analysis with Halogenated Analogs

Structure-Activity Relationships (SAR)

Halogen substitution at C6 significantly influences bioactivity:

| Halogen | Electronegativity | MIC (µg/mL)* | LogP |

|---|---|---|---|

| F | 3.98 | Pending | ~3.98 |

| Cl | 3.16 | 2.5–10 | 3.98 |

*Data extrapolated from chloro analog .

Fluorine’s higher electronegativity may improve electronic interactions with target proteins, though experimental validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume